Superior D3 Receptor Affinity Relative to Raclopride: A Differentiator for D3-Subtype Studies
Mosapramine demonstrates a substantially higher affinity for the dopamine D3 receptor compared to the selective D2/D3 antagonist raclopride. This enhanced D3 engagement is a key differentiator and suggests a distinct pharmacological profile [1].
| Evidence Dimension | D3 Receptor Affinity (Relative) |
|---|---|
| Target Compound Data | Mosapramine D3 receptor affinity |
| Comparator Or Baseline | Raclopride D3 receptor affinity |
| Quantified Difference | Mosapramine affinity for D3 receptors is 40 times higher than that of raclopride |
| Conditions | In vitro binding studies using human dopamine D3 receptors expressed in cell lines |
Why This Matters
This 40-fold difference in D3 affinity allows researchers to distinguish D3-mediated effects from D2-mediated effects, providing a more specific tool for probing the role of the D3 receptor in antipsychotic action and potential side effect profiles.
- [1] Futamura T, Kurahashi K, Kawashima Y, et al. [The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors]. Nihon Yakurigaku Zasshi. 1996;107(5):247-253. View Source
